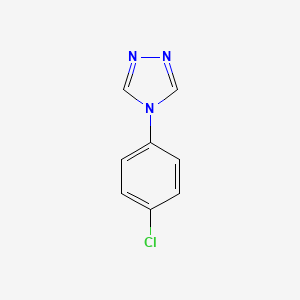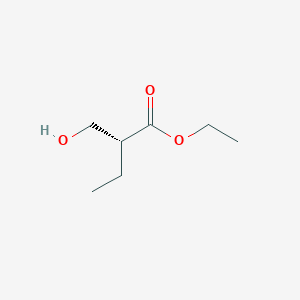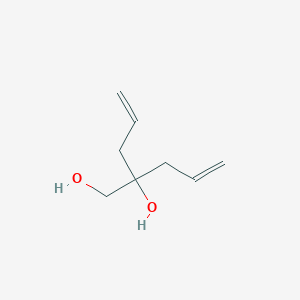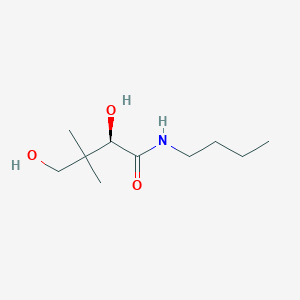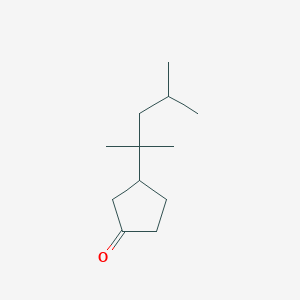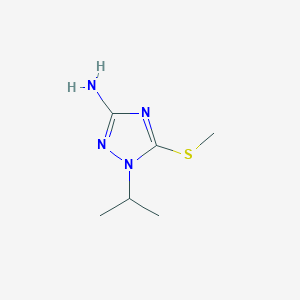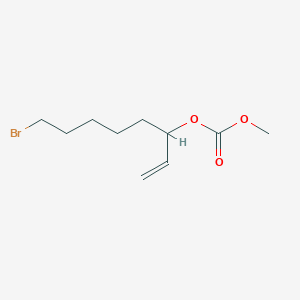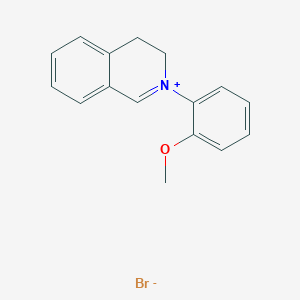
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is a chemical compound that belongs to the class of isoquinolinium salts It is characterized by the presence of a methoxyphenyl group attached to the isoquinolinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where 2-methoxybenzyl chloride reacts with isoquinoline in the presence of a Lewis acid such as aluminum chloride.
Quaternization: The final step involves the quaternization of the isoquinoline nitrogen with methyl bromide to form the isoquinolinium bromide salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinolinium derivatives.
Reduction: Reduction reactions can convert the isoquinolinium salt back to the isoquinoline.
Substitution: Nucleophilic substitution reactions can occur at the bromide ion, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinolinium derivatives, reduced isoquinoline compounds, and various substituted isoquinolinium salts.
Aplicaciones Científicas De Investigación
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active isoquinolines.
Industry: It can be used in the synthesis of advanced materials, such as conducting polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting biochemical pathways. The methoxyphenyl group enhances its binding affinity to certain targets, making it a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxyphenyl)isoquinoline: Lacks the quaternary ammonium group, making it less polar.
3,4-Dihydroisoquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.
2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
2-(2-Methoxyphenyl)-3,4-dihydroisoquinolin-2-ium bromide is unique due to the presence of both the methoxyphenyl group and the quaternary ammonium group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
87992-85-6 |
|---|---|
Fórmula molecular |
C16H16BrNO |
Peso molecular |
318.21 g/mol |
Nombre IUPAC |
2-(2-methoxyphenyl)-3,4-dihydroisoquinolin-2-ium;bromide |
InChI |
InChI=1S/C16H16NO.BrH/c1-18-16-9-5-4-8-15(16)17-11-10-13-6-2-3-7-14(13)12-17;/h2-9,12H,10-11H2,1H3;1H/q+1;/p-1 |
Clave InChI |
IYROEIYERCKTKA-UHFFFAOYSA-M |
SMILES canónico |
COC1=CC=CC=C1[N+]2=CC3=CC=CC=C3CC2.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


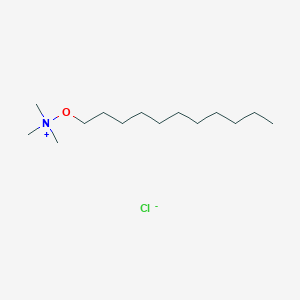
![Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethylphenyl]prop-2-yn-1-ol](/img/structure/B14391961.png)
![Triethyl 2-azabicyclo[2.2.1]heptane-2,3,3-tricarboxylate](/img/structure/B14391964.png)
![1-[(Diphenylmethylidene)amino]cyclopentane-1-carbonitrile](/img/structure/B14391965.png)
![Methyl 4-bromo-2-[(2-fluoroethoxy)imino]-3-oxobutanoate](/img/structure/B14391976.png)
![2-[(2-Methylpentan-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14391977.png)
